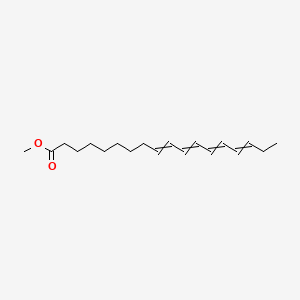
Methyl octadeca-9,11,13,15-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,11,13,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of octadecatetraenoic acid from natural sources, followed by its esterification. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
Methyl octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
科学研究应用
Methyl octadeca-9,11,13,15-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying lipid metabolism and fatty acid interactions.
Industry: It is used in the production of biodegradable lubricants and surfactants
作用机制
The mechanism of action of methyl octadeca-9,11,13,15-tetraenoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals. The compound’s multiple double bonds allow it to participate in various biochemical pathways, influencing cellular processes such as inflammation and oxidative stress .
相似化合物的比较
Similar Compounds
Stearidonic acid: Another polyunsaturated fatty acid with similar structural features.
α-Parinaric acid: Known for its fluorescent properties and used in membrane studies.
Coniferonic acid: Found in certain plant species and has similar biological activities
Uniqueness
Methyl octadeca-9,11,13,15-tetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
属性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
methyl octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3 |
InChI 键 |
JOSZZTLGHRSLOI-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


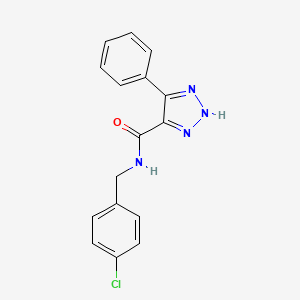
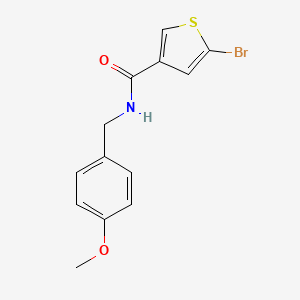
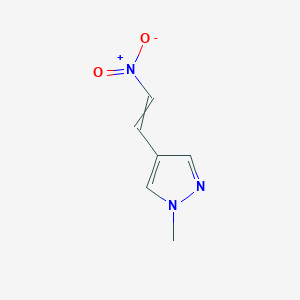
![7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096975.png)
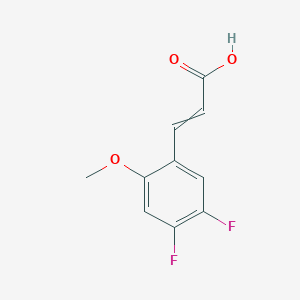
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096986.png)
![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B14096990.png)

![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14097004.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)
